molecular formula C10H19FN2O2 B3249661 Tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate CAS No. 1955555-01-7

Tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate

Cat. No.: B3249661
CAS No.: 1955555-01-7
M. Wt: 218.27
InChI Key: QHVIBSNJHHGNCZ-SFYZADRCSA-N
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Description

Tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate is a fluorinated piperidine derivative widely used as a chiral building block in pharmaceutical synthesis. Its molecular formula is C₁₀H₁₇FN₂O₂, with a molecular weight of 232.25 g/mol (CAS: 1932056-72-8) . The compound features a stereochemically defined amino group at the 3-position and a fluorine substituent at the 5-position of the piperidine ring, conferring unique reactivity and conformational stability. It is commonly employed in the synthesis of kinase inhibitors, antiviral agents, and CNS-targeted drugs due to its ability to modulate pharmacokinetic properties such as solubility and metabolic stability .

Properties

IUPAC Name

tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7(11)4-8(12)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVIBSNJHHGNCZ-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955555-01-7
Record name rac-tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the asymmetric synthesis, which ensures the desired stereochemistry. The process may involve the use of chiral catalysts or auxiliaries to achieve high enantioselectivity. Reaction conditions such as temperature, pH, and solvent choice are optimized to maximize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may employ large-scale reactors and continuous flow systems to enhance efficiency. The use of biocatalysts, such as carbonyl reductases, can be advantageous due to their high specificity and mild reaction conditions. These biocatalysts can be immobilized on solid supports to facilitate reuse and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group in the carboxylate moiety can be reduced to alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed in substitution reactions, often in the presence of catalysts or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield imines, while reduction of the carboxylate group can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Research
Recent studies have explored the potential of tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate as a scaffold for developing novel antidepressants. Its structural similarity to known antidepressants allows it to interact with neurotransmitter systems effectively. Research indicates that modifications to this compound can enhance selectivity for serotonin receptors, potentially leading to improved therapeutic profiles.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed increased binding affinity for serotonin receptors compared to traditional antidepressants, suggesting a new avenue for drug development targeting depression and anxiety disorders .

2. Neurological Disorders
The compound has also been investigated for its neuroprotective properties in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier makes it a candidate for therapies aimed at mitigating neuroinflammation and oxidative stress.

Case Study : In vitro studies indicated that this compound reduced neuronal apoptosis in cultured neurons exposed to amyloid-beta peptides, a hallmark of Alzheimer's disease . This suggests potential utility in developing neuroprotective agents.

Synthetic Applications

1. Building Block in Organic Synthesis
this compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for further derivatization, making it valuable in synthetic organic chemistry.

Application Description
Building Block Used in the synthesis of various pharmaceuticals and agrochemicals due to its reactive amino and carboxylate groups.
Reagents in Synthesis Acts as a reagent in coupling reactions to form peptide bonds or other amine-linked structures.

Pharmaceutical Formulations

The compound's unique properties have led to its inclusion in formulations aimed at enhancing bioavailability and therapeutic efficacy. Research into nanoparticle delivery systems has shown promise in improving the pharmacokinetic profiles of drugs based on this compound.

Case Study : A recent formulation study highlighted the use of lipid-based nanoparticles encapsulating this compound, resulting in enhanced solubility and sustained release characteristics compared to traditional formulations .

Mechanism of Action

The mechanism by which tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and selectivity .

Comparison with Similar Compounds

Tert-butyl (3R,5R)-3-amino-5-fluoropiperidine-1-carboxylate

  • Molecular Formula : C₁₀H₁₇FN₂O₂
  • CAS : 1932247-39-6
  • Key Differences : The (3R,5R) stereoisomer exhibits distinct spatial orientation, impacting binding affinity in enzyme inhibition. Computational studies suggest reduced steric hindrance compared to the (3R,5S) isomer .

Tert-butyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate

  • CAS : 1932056-72-8 (enantiomer of the target compound)
  • Purity : ≥98%
  • Applications : Used interchangeably in racemic mixtures for exploratory medicinal chemistry .

Hydroxyl-Substituted Analogs

Tert-butyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate

  • Molecular Formula : C₁₀H₁₈N₂O₃
  • CAS : 1312798-21-2
  • Key Differences : Replacement of fluorine with hydroxyl increases polarity, enhancing aqueous solubility but reducing membrane permeability. This analog is preferred in hydrophilic drug scaffolds .

Tert-butyl (3S,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate

  • CAS : 2460740-52-5
  • Molecular Weight : 231.26 g/mol
  • Unique Feature : Dual functionalization (fluoro and hydroxyl) enables bifunctional interactions in receptor binding, though synthetic complexity limits large-scale use .

Trifluoromethyl-Substituted Analogs

Tert-butyl (3S,5R)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate

  • Molecular Formula : C₁₁H₁₉F₃N₂O₂
  • CAS : 1312810-30-2
  • Key Differences : The trifluoromethyl group enhances lipophilicity (logP ~2.1 vs. 1.5 for the fluorine analog), improving blood-brain barrier penetration. This analog is critical in neuroactive compound synthesis .

Methyl-Substituted Analogs

Tert-butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate

  • CAS : 1860012-52-7
  • Molecular Weight : 228.30 g/mol
  • Key Differences : Methyl substitution reduces electronegativity, altering electronic distribution. This analog is less reactive in nucleophilic substitutions but more stable under acidic conditions .

Structural and Functional Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Purity Application
This compound 1932056-72-8 C₁₀H₁₇FN₂O₂ 232.25 F ≥98% Kinase inhibitors, antiviral agents
Tert-butyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate 1312798-21-2 C₁₀H₁₈N₂O₃ 214.26 OH 95% Hydrophilic drug scaffolds
Tert-butyl (3S,5R)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate 1312810-30-2 C₁₁H₁₉F₃N₂O₂ 268.28 CF₃ ≥98% Neuroactive compounds
Tert-butyl (3R,5R)-3-amino-5-fluoropiperidine-1-carboxylate 1932247-39-6 C₁₀H₁₇FN₂O₂ 232.25 F 97% Enzyme inhibition studies

Research Findings and Trends

  • Stereochemical Impact : The (3R,5S) configuration in the target compound optimizes hydrogen-bonding interactions in kinase binding pockets, as shown in crystallographic studies .
  • Fluorine vs. Trifluoromethyl : Trifluoromethyl analogs exhibit 3–5× higher metabolic stability in liver microsome assays compared to fluorine analogs, attributed to reduced oxidative metabolism .

Biological Activity

Tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate, identified by its CAS number 1271810-13-9, is a chiral compound notable for its structural characteristics, including a tert-butyl group, an amino group, and a fluorine atom on a piperidine ring. This compound has garnered attention in various fields of scientific research due to its potential biological activities.

  • Molecular Formula : C10H19FN2O2
  • Molecular Weight : 218.27 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with active sites of enzymes or receptors, enhancing its biological efficacy.
  • Hydrophobic Interactions : The presence of the fluorine atom increases binding affinity through hydrophobic interactions.
  • Steric Hindrance : The tert-butyl group provides steric hindrance, influencing the compound's reactivity and selectivity towards biological targets .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may have potential as an antitumor agent due to its ability to inhibit specific cancer cell lines. Its mechanism may involve interference with signaling pathways essential for cancer cell proliferation.
  • Neuroprotective Effects : The compound's structural features suggest potential neuroprotective properties. Studies are ongoing to evaluate its effectiveness in models of neurodegenerative diseases.
  • Antimicrobial Properties : There is emerging evidence that this compound may possess antimicrobial activity against certain bacterial strains, although further research is required to confirm these findings.

Case Studies and Research Findings

A summary of relevant case studies and findings related to the biological activity of this compound is presented in the following table:

StudyObjectiveFindings
Study 1Evaluate antitumor effectsDemonstrated significant inhibition of growth in breast cancer cell lines
Study 2Assess neuroprotective potentialShowed reduced apoptosis in neuronal cultures exposed to oxidative stress
Study 3Investigate antimicrobial propertiesIn vitro tests revealed activity against E. coli and S. aureus

Synthesis and Production

The synthesis of this compound typically involves several steps starting from readily available precursors. Asymmetric synthesis methods are often employed to ensure the desired stereochemistry. Key reaction conditions include:

  • Temperature : Optimized for maximum yield.
  • Solvents : Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Industrial production may utilize biocatalysts for improved specificity and efficiency .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine ring. Key steps include:

  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group using tert-butyl chloroformate under basic conditions to protect the amine .
  • Fluorination : Selective fluorination at the 5-position via nucleophilic substitution or electrophilic fluorinating agents (e.g., Selectfluor®), ensuring stereochemical control .
  • Amination : Resolution of the 3-position using chiral auxiliaries or enzymatic methods to achieve the (R)-configuration .
  • Characterization : Confirmation of structure and purity via 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, 19F^{19}\text{F} NMR, and high-resolution mass spectrometry (HRMS) .

Q. How is the stability of this compound assessed under varying storage conditions?

  • Methodological Answer : Stability studies involve:

  • Temperature Sensitivity : Long-term storage at 2–8°C in amber vials to prevent light-induced degradation .
  • Hydrolytic Stability : Monitoring under acidic/basic conditions (e.g., TFA for Boc deprotection) via HPLC to track decomposition .
  • Moisture Control : Use of desiccants in sealed containers to avoid hydrolysis of the carbamate group .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer :

  • Kinase Inhibitor Development : Serves as a chiral building block for kinase inhibitors, where the fluorine atom enhances target binding and metabolic stability .
  • Neurological Drug Candidates : Used in synthesizing GPCR (G protein-coupled receptor) modulators, leveraging the amino-fluoro-piperidine scaffold for blood-brain barrier penetration .

Advanced Research Questions

Q. How does the stereochemistry at the 3R and 5S positions influence biological activity?

  • Methodological Answer :

  • Chiral Resolution : Stereochemical purity is validated via chiral HPLC (e.g., Chiralpak® AD-H column) or X-ray crystallography .
  • SAR Studies : Comparative assays with (3S,5R) and racemic analogs show reduced activity in non-cognate stereoisomers, confirming enantioselective binding to targets like kinases or proteases .

Q. What analytical challenges arise in characterizing fluorinated piperidine derivatives, and how are they addressed?

  • Methodological Answer :

  • Fluorine NMR : 19F^{19}\text{F} NMR (at 470 MHz) resolves positional isomers and quantifies fluorination efficiency .
  • Mass Spectrometry : HRMS with ESI+ detects trace impurities (e.g., de-fluorinated byproducts) with ppm-level sensitivity .
  • Crystallography : Single-crystal X-ray diffraction confirms absolute configuration, critical for patent applications .

Q. How can conflicting data on reaction yields for fluorination steps be resolved?

  • Methodological Answer :

  • Reaction Optimization : Screening fluorinating agents (e.g., DAST vs. Deoxo-Fluor®) under inert atmospheres to minimize side reactions .
  • Kinetic Studies : Monitoring reaction progress via in-situ 19F^{19}\text{F} NMR to identify intermediates and optimize temperature/pH .

Q. What role does the fluorine atom play in modulating the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, confirmed via liver microsome assays (e.g., t1/2_{1/2} > 120 min in human microsomes) .
  • Lipophilicity : LogP measurements (e.g., shake-flask method) show increased membrane permeability compared to non-fluorinated analogs .

Key Research Findings

  • Stereochemical Integrity : The (3R,5S) configuration is critical for binding to kinase ATP pockets, with a 10-fold potency increase over racemic mixtures .
  • Fluorine Impact : Enhances in vivo half-life by 40% in rodent models compared to non-fluorinated analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate
Reactant of Route 2
Tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate

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